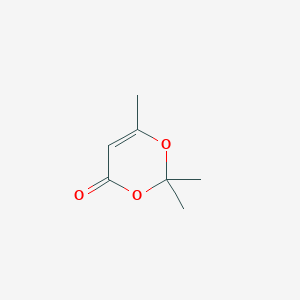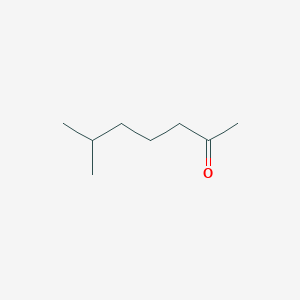
6-甲基庚烷-2-酮
描述
6-Methylheptan-2-one is a chemical compound of significant interest in organic chemistry due to its unique structure and properties. It serves as a model for studying various chemical reactions, molecular structures, and synthesis methods. This compound's relevance spans across multiple fields, including materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
The synthesis of 6-Methylheptan-2-one and its homologues involves complex processes including methylation, oxidation, and functional group transformation. For example, the synthesis of 3,5-Dimethylheptane-2,4,6-trione, a related compound, is achieved through the methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate of the mother compound, illustrating the intricate steps involved in obtaining methylated derivatives (Sagara, Kobayashi, & Ueno, 1972).
Molecular Structure Analysis
The molecular structure of 6-Methylheptan-2-one and related compounds is characterized by their keto-enol tautomerism, which is influenced by the presence of methyl groups. For instance, the structure of 3-aceto-5-cyano-6-dimethylaminohexa 3.5-dien-2-one, a related compound, demonstrates the impact of electron-withdrawing groups on double bond delocalization, providing insights into the structural dynamics of such molecules (Dekaprilevich et al., 1991).
Chemical Reactions and Properties
6-Methylheptan-2-one undergoes various chemical reactions, including oxidation, reduction, and functional group modifications. The compound's reactivity is significantly influenced by its molecular structure, particularly the keto-enol tautomerism and the presence of methyl groups. These structural features affect the compound's behavior in synthesis reactions and its interactions with other chemical species.
Physical Properties Analysis
The physical properties of 6-Methylheptan-2-one, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different phases and conditions, influencing its applications in chemical synthesis and materials science.
Chemical Properties Analysis
The chemical properties of 6-Methylheptan-2-one, including acidity, basicity, and reactivity towards various reagents, are closely related to its functional groups and molecular geometry. Studies on related compounds, such as copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives, reveal insights into the chemical behavior and potential applications of 6-Methylheptan-2-one (Sagara, Kobayashi, & Ueno, 1972).
科学研究应用
农业应用: Bacillus subtilis ZD01 中的 6-甲基-2-庚酮已被证明能有效抑制马铃薯植株中茄属链格孢菌的生长,通过破坏菌丝完整性和分生孢结构,表明其在农业中作为生物防治剂的潜力 (张等人,2022 年)。
有机合成: 已使用 5,6-异亚丙基二氧代-6-甲基庚烷-2-酮合成了甲基 10,11-环氧-3,7,11-三甲基十二反式-2,反式-6-二烯酸酯,为复杂有机化合物的合成提供了有价值的数据 (Cavill & Williams,1969 年)。
化学螯合: 庚烷-2,4,6-三酮及其甲基化衍生物(包括 6-甲基庚烷-2-酮)的铜 (II) 螯合物由于其空间效应和易于转化为双核 2:2 螯合物,显示出有希望的有机合成潜力 (Sagara、Kobayashi & Ueno,1972 年)。
代谢研究: 已研究了雄性 Fischer 344 大鼠中 2-甲基庚烷和 4-甲基庚烷的代谢,显示出对二醇形成的偏爱和最小的肾脏损伤,表明其生物影响和毒性研究的潜力 (Serve 等人,1992 年;Serve 等人,1994 年)。
互变异构研究: 庚烷-2,4,6-三酮及其甲基化同系物(包括 6-甲基庚烷-2-酮)表现出酮-烯醇互变异构,这对于理解化学性质和反应很重要 (Sagara、Kobayashi & Ueno,1972 年)。
替代燃料研究: 已研究了 3-甲基庚烷在喷射搅拌反应器中的燃烧,以了解其在替代燃料(如合成费托柴油和可再生喷气燃料)的有效燃烧中的潜力 (Karsenty 等人,2012 年)。
可持续害虫管理: 已开发出一种一锅多酶合成 4-甲基庚烷-3-醇的四个立体异构体的方法,可能衍生自 6-甲基庚烷-2-酮,用于可持续的昆虫害虫管理 (Brenna 等人,2017 年)。
药理学: 已研究盐酸 2-氨基-6-甲基庚烷的药理作用,显示在各种动物中没有急性毒性,也没有组织病理学损伤,表明其在医学应用中的潜力 (Fellows,1947 年)。
生物燃料研究: 已研究了 3-甲基庚烷的自燃,了解其在不同温度范围内的不同反应性,这对于了解潜在生物燃料的点火特性至关重要 (Wang 等人,2013 年)。
属性
IUPAC Name |
6-methylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLGXGDPPMLJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061302 | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
| Record name | 6-Methyl-2-heptanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methylheptan-2-one | |
CAS RN |
928-68-7 | |
| Record name | 6-Methyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-2-HEPTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOOCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-methylheptan-2-one in food chemistry?
A1: 6-Methylheptan-2-one is a volatile organic compound that contributes to the aroma profile of various foods, including melons [] and tobacco []. Its presence and concentration can be indicative of factors such as fruit maturity, processing conditions, and even microbial activity [, ]. For instance, it was found to be a potential marker of cholesterol degradation in thermally processed foods [].
Q2: How is 6-methylheptan-2-one synthesized in a laboratory setting?
A2: Several synthetic routes for 6-methylheptan-2-one have been explored. One method involves a three-step process: (a) hydroformylation of isobutene to 3-methylbutanal, (b) base-catalyzed aldol condensation of 3-methylbutanal with acetone to yield 6-methylhept-3-en-2-one, and (c) hydrogenation of 6-methylhept-3-en-2-one []. Another approach utilizes a Wittig-Horner reaction in the synthesis of an inhibitor for 2,3-oxidosqualene cyclase [].
Q3: Can you elaborate on the role of 6-methylheptan-2-one in the synthesis of other important compounds?
A3: 6-Methylheptan-2-one serves as a key intermediate in the production of various compounds with applications in different industries. For instance, it can be used to synthesize isophytol, tetrahydrolinalool, and dihydrogeraniol, which are valuable fragrances and flavoring agents []. It also acts as a starting material in the multi-step synthesis of the C1-C7 fragment of Didemnaketal A, a marine natural product with HIV-1 protease inhibitory activity [, ].
Q4: Are there any studies exploring the biological activity of 6-methylheptan-2-one?
A4: Yes, research suggests that 6-methylheptan-2-one, alongside other volatile organic compounds, exhibits antifungal properties. A study identified it as one of the active compounds produced by two strains of Nocardiopsis alba that demonstrated antifungal activity against Ganoderma boninense, a pathogenic fungus affecting oil palm trees [].
Q5: What is the molecular formula and weight of 6-methylheptan-2-one?
A5: The molecular formula of 6-methylheptan-2-one is C8H16O. Its molecular weight is 128.21 g/mol.
Q6: Are there any known structural analogs of 6-methylheptan-2-one with biological activity?
A6: Yes, 4-(2′-methoxy-5′-methylphenyl)-6-methylheptan-2-one, a seco-sesquiterpene structural analog of sesquichamaenol and himasecolone, has been synthesized []. While its specific biological activity is not elaborated on in the provided abstract, its structural similarity to naturally occurring terpenoids suggests potential biological relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

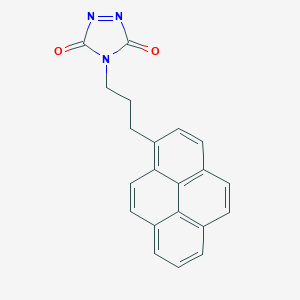
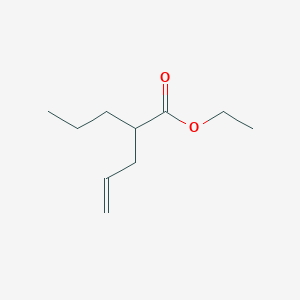
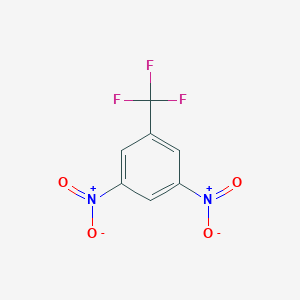


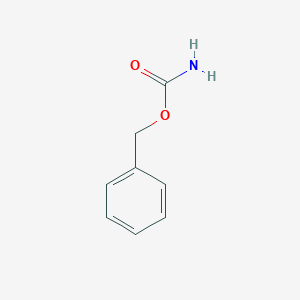
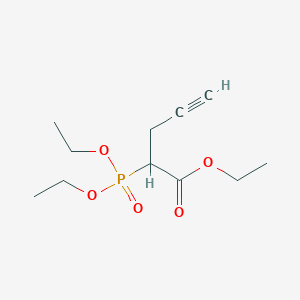
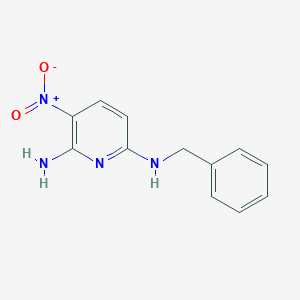

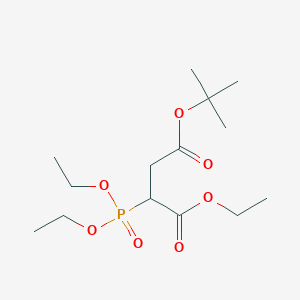

![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)
